molecular formula C22H28N6O3 B14096243 1-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide

1-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide

Cat. No.: B14096243
M. Wt: 424.5 g/mol
InChI Key: FODIBHNRFIFDGW-UHFFFAOYSA-N
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Description

1-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a complex organic compound with a molecular formula of C21H26N6O3. This compound is notable for its intricate structure, which includes a piperidine ring, a purine derivative, and a benzyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the purine derivative and the subsequent attachment of the piperidine ring. Common synthetic routes include:

    Formation of the Purine Derivative: This step involves the reaction of 1,3-dimethylxanthine with 3-methylbenzyl chloride under basic conditions to form the 7-(3-methylbenzyl)-1,3-dimethylxanthine.

    Attachment of the Piperidine Ring: The purine derivative is then reacted with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines, thiols

Major Products

Scientific Research Applications

1-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-7-(3-methylbenzyl)xanthine
  • 1,3-dimethyl-7-(4-methylbenzyl)xanthine
  • 1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate

Uniqueness

1-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in scientific research, making it a valuable compound in various fields.

Properties

Molecular Formula

C22H28N6O3

Molecular Weight

424.5 g/mol

IUPAC Name

1-[[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N6O3/c1-14-5-4-6-15(11-14)12-28-17(13-27-9-7-16(8-10-27)19(23)29)24-20-18(28)21(30)26(3)22(31)25(20)2/h4-6,11,16H,7-10,12-13H2,1-3H3,(H2,23,29)

InChI Key

FODIBHNRFIFDGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCC(CC4)C(=O)N

Origin of Product

United States

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